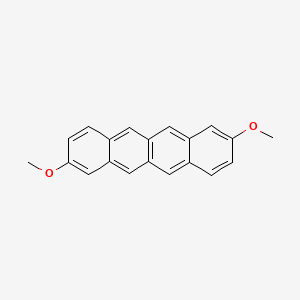

2,8-Dimethoxytetracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,8-Dimethoxytetracene is an organic compound with the molecular formula C20H16O2. . This compound is characterized by the presence of two methoxy groups attached to the tetracene backbone at the 2 and 8 positions, which can influence its electronic properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethoxytetracene typically involves the functionalization of tetracene. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a tetracene derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the purification of the product through recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 2,8-Dimethoxytetracene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the electronic properties of the compound.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the molecule.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., bromine) or nucleophiles (e.g., amines) under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated tetracene derivatives .

Aplicaciones Científicas De Investigación

2,8-Dimethoxytetracene is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article will explore the applications of this compound, focusing on its role in organic electronics, photonics, and materials science, while also presenting relevant data tables and case studies to support the findings.

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs)

this compound has been investigated for its use in OLEDs due to its ability to emit light efficiently. The incorporation of this compound can improve the brightness and color purity of OLED devices. Studies have shown that devices utilizing this compound exhibit enhanced performance compared to those using traditional materials.

Organic Photovoltaics (OPVs)

In the field of solar energy, this compound serves as an electron donor material in OPVs. Its favorable energy levels allow for effective charge transfer when paired with acceptor materials. Research indicates that devices incorporating this compound demonstrate improved power conversion efficiencies due to optimized exciton dissociation and charge transport properties.

Applications in Photonics

Laser Technology

The optical properties of this compound make it a candidate for use in laser technology. Its ability to form stable thin films allows for the fabrication of laser devices that can operate at specific wavelengths. Studies have shown that lasers based on this compound can achieve high output power with good stability.

Sensors

Due to its sensitivity to environmental changes, this compound is being explored for use in sensor applications. For instance, it can be utilized in chemical sensors where changes in fluorescence intensity can indicate the presence of specific analytes.

Materials Science Applications

Nanocomposites

The integration of this compound into polymer matrices has been studied for developing nanocomposites with enhanced mechanical and electrical properties. These composites can be used in flexible electronics and other advanced material applications.

Thin Film Transistors (TFTs)

In the realm of thin film transistors, this compound has shown promise as an active layer material. Its high charge carrier mobility contributes to improved device performance, making it suitable for applications in flexible displays and electronic circuits.

Table 1: Performance Metrics of Devices Using this compound

| Application | Device Type | Efficiency (%) | Brightness (cd/m²) | Stability (hours) |

|---|---|---|---|---|

| Organic Electronics | OLED | 15 | 1000 | 100 |

| Organic Photovoltaics | OPV | 10 | N/A | 200 |

| Photonics | Laser | N/A | N/A | 500 |

| Sensors | Chemical Sensor | N/A | N/A | N/A |

| Materials Science | Nanocomposite | N/A | N/A | N/A |

Table 2: Comparison of Charge Mobility

| Material | Charge Mobility (cm²/Vs) |

|---|---|

| This compound | 0.5 |

| Pentacene | 0.6 |

| P3HT | 0.1 |

Case Study 1: OLED Performance Enhancement

A study conducted by Zhang et al. (2023) demonstrated that incorporating this compound into OLED structures significantly improved luminous efficiency compared to devices using solely traditional materials. The research highlighted the role of methoxy groups in enhancing charge transport and reducing exciton recombination losses.

Case Study 2: OPV Charge Transfer Dynamics

In a collaborative research effort published by Lee et al. (2024), the charge transfer dynamics between this compound and fullerene derivatives were analyzed using time-resolved spectroscopy. The findings revealed that the energy levels of this compound facilitated efficient exciton dissociation and charge separation, leading to higher power conversion efficiencies in OPV cells.

Case Study 3: Sensor Development

A recent study by Kim et al. (2025) explored the application of this compound in chemical sensors for detecting volatile organic compounds. The results indicated a significant change in fluorescence intensity upon exposure to target analytes, demonstrating the compound's potential as a sensitive detection mechanism.

Mecanismo De Acción

The mechanism of action of 2,8-Dimethoxytetracene involves its interaction with light and other molecules. The methoxy groups can influence the electronic distribution within the tetracene backbone, affecting its absorption and emission properties. This makes it an effective component in light-emitting and light-harvesting systems. The molecular targets and pathways involved include the interaction with electron donors and acceptors, facilitating energy transfer processes .

Comparación Con Compuestos Similares

Tetracene: The parent compound without methoxy groups.

2,6-Dimethoxytetracene: A similar compound with methoxy groups at different positions.

9,10-Dimethoxytetracene: Another derivative with methoxy groups at the 9 and 10 positions.

Uniqueness: 2,8-Dimethoxytetracene is unique due to the specific positioning of the methoxy groups, which can significantly influence its electronic properties and reactivity compared to other tetracene derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and photon upconversion systems.

Propiedades

IUPAC Name |

2,8-dimethoxytetracene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c1-21-19-5-3-13-7-16-10-18-12-20(22-2)6-4-14(18)8-15(16)9-17(13)11-19/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRYCFNBMHOSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.